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Compound of Interest

Compound Name: Ttbk1-IN-2

Cat. No.: B15143731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tau Tubulin Kinase 1 (TTBK1)

binding affinity, covering its inhibitors, substrates, and role in signaling pathways implicated in

neurodegenerative diseases. The information is presented to be a valuable resource for

researchers and professionals involved in drug discovery and development targeting TTBK1.

Introduction
Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine/tyrosine kinase primarily expressed in the

central nervous system. It belongs to the casein kinase 1 (CK1) superfamily and plays a crucial

role in the phosphorylation of tau protein, a process strongly implicated in the pathogenesis of

Alzheimer's disease (AD) and other tauopathies.[1][2][3] TTBK1 is also known to phosphorylate

TDP-43, another protein involved in neurodegenerative disorders.[1][4] The dysregulation of

TTBK1 activity and its subsequent hyperphosphorylation of substrates contribute to the

formation of neurofibrillary tangles and protein aggregates, hallmarks of these debilitating

diseases.[1][3] This has positioned TTBK1 as a significant therapeutic target for the

development of novel treatments. Understanding the binding affinities of small molecules and

protein substrates to TTBK1 is paramount for the design of potent and selective inhibitors.

TTBK1 Inhibitor Binding Affinity
A variety of small molecule inhibitors targeting TTBK1 have been developed and characterized.

The binding affinities of these compounds are typically quantified by their half-maximal
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inhibitory concentration (IC50) or dissociation constant (Kd). This data is critical for structure-

activity relationship (SAR) studies and the optimization of lead compounds.
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Compound
Binding
Affinity (IC50)

Binding
Affinity (Kd)

Assay Type Reference

BIIB-TTBK1i ~9.5 nM
Recombinant

kinase assay

BIIB-TTBK1i 9.75 nM ± 1.38

Cellular FRET

assay (pS422

Tau)

TTBK1-IN-1 2.7 nM [5]

TTBK1-IN-1

(compound 31)
315 nM [2]

AZ1 0.24 µM [6]

AZ2 4.1 µM [6]

BMS Compound
120 nM (TTBK1),

170 nM (TTBK2)
Cell-free assay [6]

BGN8 60 nM
Biochemical

assay
[6]

BGN8 571 nM In-cell assay [6]

BGN18 13-18 nM
Biochemical

assay
[6]

BGN18 259 nM
In-cell TTBK1

potency
[6]

AMG28 199 nM
Biochemical

assay
[6]

AMG28 1.85 µM
Cellular assay

(pS422 Tau)
[6]

Analog 3

805-816 nM

(TTBK1), 384 nM

(TTBK2)

Enzymatic assay [7]
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Analog 9

< 600 nM

(TTBK1), < 300

nM (TTBK2)

Enzymatic assay [6]

Analog 10

< 600 nM

(TTBK1), < 300

nM (TTBK2)

Enzymatic assay [6]

VNG1.47 [8]

IGS2.7 [8]

Staurosporine >30 µM

TTBK1 Substrate Binding and Phosphorylation
TTBK1's primary and most studied substrate is the microtubule-associated protein tau. TTBK1

phosphorylates tau at several serine, threonine, and tyrosine residues, with some sites being

particularly associated with pathological states. TDP-43 has also been identified as a direct

substrate of TTBK1.
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Substrate
Phosphorylation
Sites

Biological Context References

Tau Protein

Ser198, Ser199,

Ser202, Ser422,

Tyr197

Phosphorylation at

these sites is

associated with the

formation of paired

helical filaments

(PHFs) in Alzheimer's

disease. pS422 is

considered a critical

biomarker for PHFs.

[1][2][3][9][10]

TDP-43 Ser409/410

Phosphorylation of

TDP-43 by TTBK1 is

implicated in

Amyotrophic Lateral

Sclerosis (ALS) and

Frontotemporal Lobar

Degeneration (FTLD).

[4][11]

Tubulin Not specified

TTBK1 is named for

its ability to

phosphorylate tubulin.

[1]

TTBK1 Signaling Pathway
TTBK1 is a key player in a signaling cascade that leads to neurodegeneration. Its upregulation

and activation contribute to the hyperphosphorylation of tau, leading to microtubule

destabilization and the formation of neurofibrillary tangles. The pathway is also interconnected

with other kinases, such as Cyclin-dependent kinase 5 (Cdk5), and is influenced by factors like

amyloid-β (Aβ).
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TTBK1 Signaling Pathway in Neurodegeneration.

Experimental Protocols
Detailed methodologies are essential for the accurate determination of TTBK1 binding affinities.

Below are generalized protocols for key experiments.

In Vitro TTBK1 Kinase Assay
This protocol outlines a typical in vitro kinase assay to measure the inhibitory activity of a

compound against TTBK1.

Workflow for an In Vitro TTBK1 Kinase Assay.

Materials:

Recombinant human TTBK1 enzyme

TTBK1 substrate (e.g., recombinant tau protein or a specific peptide substrate)

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM

MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
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ATP solution

Test inhibitor compounds dissolved in DMSO

96-well assay plates

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Plate reader capable of luminescence detection

Procedure:

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the

test inhibitor.

Reaction Setup: To each well of a 96-well plate, add the kinase assay buffer.

Add Inhibitor: Add the test inhibitor at various concentrations to the appropriate wells. For

control wells, add DMSO vehicle.

Add TTBK1: Add the diluted TTBK1 enzyme to all wells except the "no enzyme" control.

Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature

to allow the inhibitor to bind to the enzyme.

Initiate Reaction: Add the TTBK1 substrate and ATP to all wells to start the kinase reaction.

The final ATP concentration should be at or near the Km for TTBK1, if known.

Incubation: Incubate the plate at 30°C or 37°C for a specified period (e.g., 30-60 minutes).

The incubation time should be within the linear range of the reaction.

Stop Reaction and Detection: Stop the kinase reaction and detect the amount of ADP

produced (or substrate phosphorylated) using a suitable detection reagent according to the

manufacturer's protocol (e.g., ADP-Glo™).

Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the

percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to

a dose-response curve to determine the IC50 value.
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Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions,

providing kinetic parameters such as the association rate constant (ka), dissociation rate

constant (kd), and the equilibrium dissociation constant (Kd).

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon

binding of an analyte from solution to a ligand immobilized on the chip.

Generalized Protocol for TTBK1-Inhibitor Interaction:

Ligand Immobilization:

Select a suitable sensor chip (e.g., CM5).

Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC).

Immobilize recombinant TTBK1 (ligand) onto the activated surface via amine coupling.

The immobilization level should be optimized to avoid mass transport limitations.

Deactivate any remaining active esters on the surface with ethanolamine.

Analyte Injection and Kinetic Analysis:

Prepare a series of dilutions of the small molecule inhibitor (analyte) in running buffer.

Inject the different concentrations of the analyte over the TTBK1-immobilized surface and

a reference flow cell (without TTBK1 or with an irrelevant protein).

Monitor the binding response (in Resonance Units, RU) over time to obtain sensorgrams

for the association phase.

After the association phase, flow running buffer over the chip to monitor the dissociation of

the inhibitor.

Between different analyte injections, regenerate the sensor surface using a suitable

regeneration solution to remove the bound analyte without denaturing the immobilized
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TTBK1.

Data Analysis:

Subtract the reference flow cell data from the active flow cell data to correct for bulk

refractive index changes and non-specific binding.

Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to

determine the kinetic constants (ka, kd) and the dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC) for
Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a

complete thermodynamic profile of the interaction, including the binding affinity (Kd),

stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Principle: A solution of the ligand is titrated into a solution of the macromolecule, and the heat

change associated with each injection is measured.

Generalized Protocol for TTBK1-Inhibitor Interaction:

Sample Preparation:

Prepare purified, concentrated solutions of TTBK1 and the inhibitor in the same, well-

dialyzed buffer to minimize heats of dilution.

Degas both solutions to prevent air bubbles in the calorimeter cell.

Accurately determine the concentrations of both TTBK1 and the inhibitor.

ITC Experiment Setup:

Load the TTBK1 solution into the sample cell of the calorimeter.

Load the inhibitor solution into the injection syringe.

Set the experimental temperature and allow the system to equilibrate.
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Titration:

Perform a series of small, sequential injections of the inhibitor into the TTBK1 solution.

Measure the heat change after each injection. The magnitude of the heat change will

decrease as the TTBK1 binding sites become saturated.

Data Analysis:

Integrate the heat-flow peaks for each injection to obtain the heat change per mole of

injectant.

Plot the heat change against the molar ratio of inhibitor to TTBK1.

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding

model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Conclusion
This technical guide provides a foundational understanding of TTBK1 binding affinity, its role in

disease, and the experimental approaches to study it. The provided data tables, signaling

pathway diagram, and experimental protocols are intended to aid researchers in their efforts to

develop novel therapeutics targeting TTBK1 for the treatment of Alzheimer's disease and other

neurodegenerative disorders. Further research is needed to fully elucidate the complete TTBK1

interactome and the quantitative binding parameters of all its substrates to refine our

understanding of its complex biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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